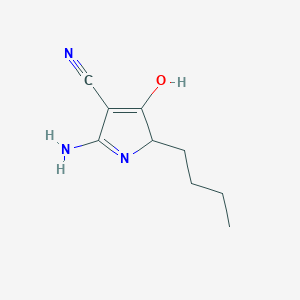![molecular formula C10H18N2O B13159643 N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)
N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This compound is characterized by the presence of a cyclobutane ring and an amine group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with (3-aminocyclobutyl)methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the amide group may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or altering protein function. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-aminocyclobutyl)cyclobutanecarboxamide: Similar structure but lacks the methyl group.
Cyclobutanecarboxamide derivatives: Various derivatives with different substituents on the cyclobutane ring.
Uniqueness
N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide is unique due to the presence of both a cyclobutane ring and an amine group, which confer specific chemical and biological properties. The methyl group attached to the amine enhances its reactivity and potential for forming diverse chemical interactions .
Propiedades
Fórmula molecular |
C10H18N2O |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C10H18N2O/c11-9-4-7(5-9)6-12-10(13)8-2-1-3-8/h7-9H,1-6,11H2,(H,12,13) |
Clave InChI |
XHZLLKJYWLMFBK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)NCC2CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13159562.png)


![[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol](/img/structure/B13159588.png)



![Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13159616.png)






